N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine
Description
This compound belongs to a class of fused heterocyclic systems combining pyrazole and quinazoline scaffolds. The structure features a pyrazolo[3,2-b]quinazolin-9-amine core substituted with a methyl group at position 2, a phenyl group at position 3, and a 3-(1H-imidazol-1-yl)propyl side chain at the amine position. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking and polar interactions .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-17-21(18-8-3-2-4-9-18)23-26-20-11-6-5-10-19(20)22(29(23)27-17)25-12-7-14-28-15-13-24-16-28/h2-4,8-9,13,15-16,25H,5-7,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRDQNUCIECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the construction of the pyrazoloquinazoline core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound can modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Compound A : N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Core Structure : Cyclopenta[d]pyrazolo[1,5-a]pyrimidine (a fused pyrazole-pyrimidine system with a cyclopentane ring).
- Key Differences: The pyrimidine ring replaces the quinazoline core, reducing aromatic surface area and electron density.
- Synthesis : Prepared via nucleophilic substitution analogous to the target compound, but starting from a pyrimidine precursor .
Compound B : N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine
- Core Structure : Simple quinazoline without pyrazole fusion.
- Key Differences: Lacks the pyrazole ring, resulting in reduced heterocyclic complexity and altered electronic properties.
Substituent Effects
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Aromaticity | Pyrazoloquinazoline (planar) | Pyrazolopyrimidine (rigid) | Quinazoline (planar) |
| Substituents | 2-Me, 3-Ph, imidazole-propyl | 2-Me, 3-Ph, imidazole-propyl | 2-Ph, imidazole-propyl |
| Hydrogen Bonding | NH∙∙∙∙N (R²₂(16) motif) | Not reported | NH∙∙∙∙N (R²₂(16) motif) |
| Synthetic Route | Nucleophilic substitution | Nucleophilic substitution | Nucleophilic substitution |
Crystallographic and Spectroscopic Insights
- Target Compound : Structural confirmation via X-ray diffraction (SHELX software) would reveal planar pyrazoloquinazoline and imidazole planes, with intermolecular NH∙∙∙∙N hydrogen bonds stabilizing crystal packing .
- Compound B : X-ray data confirms a dihedral angle of 66.35° between quinazoline and imidazole, reducing π-π stacking efficiency compared to fused systems. Strong NH∙∙∙∙N interactions dominate crystal packing .
Research Findings and Implications
- Bioactivity : The pyrazoloquinazoline core in the target compound likely exhibits enhanced binding to ATP-binding pockets (e.g., kinase inhibitors) due to greater aromatic surface area compared to Compound A and B.
- Solubility : The rigid cyclopentane in Compound A may reduce solubility relative to the more flexible target compound.
- Thermodynamic Stability : Hydrogen-bonding motifs (R²₂(16)) in the target compound and Compound B suggest improved crystal stability, critical for formulation development .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine (referred to as compound 1) is a novel compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 310.36 g/mol. The structure features an imidazole ring and a pyrazoloquinazoline framework, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4 |
| Molecular Weight | 310.36 g/mol |
| InChI | InChI=1S/C17H18N4 |
| InChIKey | KZRGLZSJVNLGOM-UHFFFAOYSA-N |
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that compound 1 may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting lipoxygenase (5-LO), which plays a crucial role in the synthesis of leukotrienes involved in inflammatory responses .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The pyrazoloquinazoline scaffold is known for its ability to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and angiogenesis .
- Neuroprotective Effects : There is emerging evidence that imidazole derivatives possess neuroprotective properties. Compound 1's structural similarities with known neuroprotective agents suggest it may inhibit acetylcholinesterase (AChE), potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Antitumor Activity
A study evaluated the anticancer properties of compound 1 against several cancer cell lines, including breast and lung cancer cells. Results indicated that compound 1 exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
In vivo studies demonstrated that administration of compound 1 significantly reduced inflammation in rat models induced by carrageenan. The observed reduction in paw edema correlated with decreased levels of pro-inflammatory cytokines, suggesting a robust anti-inflammatory profile.
Neuroprotective Studies
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, compound 1 showed significant protective effects by reducing cell death and maintaining mitochondrial integrity. This activity was linked to its ability to modulate oxidative stress markers.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The compound is synthesized via nucleophilic substitution of a 4-chloropyrazoloquinazoline precursor with 1-(3-aminopropyl)imidazole in dimethylformamide (DMF) and triethylamine (TEA) at room temperature, yielding ~84% . Key optimization factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst/base : TEA neutralizes HCl byproducts, driving the reaction forward.
- Temperature : Room temperature minimizes side reactions (e.g., imidazole ring decomposition).
For reproducibility, ensure stoichiometric equivalence and inert atmosphere.
Basic: How should researchers integrate NMR and X-ray crystallography to confirm structural assignments?
Answer:
- NMR : Assign proton environments using 1H and 13C NMR. For example, the imidazole protons resonate at δ 7.6–7.8 ppm, while quinazoline protons appear upfield (δ 6.5–7.3 ppm) .
- X-ray crystallography : Resolve ambiguities (e.g., dihedral angles between quinazoline and imidazole planes, 66.35°) using SHELXL . Cross-validate NMR-derived bond lengths/angles with crystallographic data to detect conformational flexibility .
Advanced: What computational approaches predict biological targets and structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with kinase domains (common targets for quinazoline derivatives). Prioritize residues forming hydrogen bonds with the imidazole nitrogen and quinazoline core .
- QSAR : Correlate substituent effects (e.g., methyl groups at C2) with activity using descriptors like logP and electrostatic potential maps. Validate with in vitro assays .
Advanced: How do non-covalent interactions in the crystal lattice influence physicochemical properties?
Answer:
The crystal structure reveals:
- Intermolecular hydrogen bonds : NH∙∙∙N interactions (R2²(16) motif) stabilize the lattice, impacting melting point (172–173°C) .
- π-π stacking : Between quinazoline rings (3.8–4.2 Å spacing) enhances thermal stability but may reduce solubility. Mitigate via co-crystallization with solubility-enhancing agents .
Advanced: How can researchers resolve contradictions in spectroscopic data across synthetic batches?
Answer:
- Design of Experiments (DOE) : Systematically vary parameters (e.g., reaction time, solvent ratio) to identify yield-impacting variables .
- Advanced NMR : Employ 2D techniques (COSY, NOESY) to detect stereochemical impurities. For example, unexpected diastereomers may arise from chiral intermediates .
- Mass spectrometry : High-resolution MS (HRMS) identifies byproducts (e.g., incomplete substitution at C4) .
Basic: What spectroscopic markers distinguish this compound from structurally similar analogs?
Answer:
Key identifiers include:
- IR : Stretching vibrations at 1650 cm⁻¹ (C=N quinazoline) and 3150 cm⁻¹ (N-H imidazole) .
- 1H NMR : A triplet at δ 4.2 ppm (propyl linker CH2) and singlet at δ 2.5 ppm (C2 methyl group) .
Advanced: What strategies improve regioselectivity during functionalization of the pyrazoloquinazoline core?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., NO2) at C3 to direct electrophilic substitution to C5 .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group installation at C7 .
Advanced: How can researchers leverage crystallographic data for polymorph screening?
Answer:
- SHELX refinement : Compare unit cell parameters (e.g., space group P21/c) across recrystallization solvents (methanol vs. acetonitrile) to identify polymorphs .
- DSC/TGA : Monitor thermal transitions (e.g., desolvation events) to assess stability of different forms .
Basic: What safety precautions are advised for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (imidazole derivatives).
- Waste disposal : Quench reaction mixtures with dilute acetic acid before neutralization .
Advanced: How can hydrogen-deuterium exchange (HDX) mass spectrometry elucidate conformational dynamics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
